2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid
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Overview
Description
Rebamipide is an amino acid derivative of 2-(1H)-quinolinone. It is primarily used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. This compound works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 .
Preparation Methods
Rebamipide can be synthesized through various methods. One common synthetic route involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base, followed by the addition of ammonia to form the final product . Industrial production methods often involve recrystallization and solvent crystallization techniques to obtain pure forms of the compound .
Chemical Reactions Analysis
Rebamipide undergoes several types of chemical reactions, including:
Oxidation: Rebamipide can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed on rebamipide to yield reduced derivatives.
Substitution: Rebamipide can undergo substitution reactions, particularly at the quinolinone ring, to form substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rebamipide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quinolinone derivatives and their chemical properties.
Biology: Rebamipide is studied for its effects on cellular processes, including its role in enhancing mucosal defense and scavenging free radicals.
Medicine: It is widely used in the treatment of gastroduodenal ulcers, gastritis, and dry eye disease. .
Industry: Rebamipide is used in the pharmaceutical industry for the development of gastroprotective drugs and formulations
Mechanism of Action
Rebamipide exerts its effects through several mechanisms:
Enhancing Mucosal Defense: It increases the production of mucus and enhances the integrity of the mucosal barrier.
Scavenging Free Radicals: Rebamipide acts as a free radical scavenger, reducing oxidative stress in the gastrointestinal tract.
Activating Cyclooxygenase-2: It temporarily activates genes encoding cyclooxygenase-2, which plays a role in inflammation and healing processes .
Comparison with Similar Compounds
Rebamipide is often compared with other gastroprotective agents such as cetraxate and proton pump inhibitors. Unlike cetraxate, rebamipide has been shown to be more effective in promoting ulcer healing and reducing inflammation . Similar compounds include:
Cetraxate: Another gastroprotective agent used for ulcer treatment.
Proton Pump Inhibitors: Drugs that reduce stomach acid production and are used in combination with rebamipide for enhanced gastroprotection
Rebamipide’s unique ability to enhance mucosal defense and act as a free radical scavenger sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H15ClN2O4 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,14,16H,9H2,(H,22,24)(H,25,26) |
InChI Key |
BCVCEXOQVCAQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
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